molecular formula C27H25NO3S B10945019 (2E)-3-{4-methoxy-3-[(quinolin-8-yloxy)methyl]phenyl}-1-(5-propylthiophen-2-yl)prop-2-en-1-one

(2E)-3-{4-methoxy-3-[(quinolin-8-yloxy)methyl]phenyl}-1-(5-propylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B10945019
M. Wt: 443.6 g/mol
InChI Key: ZIOAYFAMYBHUHZ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a quinoline moiety, a methoxy group, and a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-3-[(8-quinolyloxy)methyl]benzaldehyde with 5-propyl-2-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides or sulfoxides.

    Reduction: Reduction reactions using reagents such as sodium borohydride can convert the propenone linkage to a saturated ketone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Quinoline N-oxides, sulfoxides.

    Reduction: Saturated ketones.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique optical or electronic properties.

Mechanism of Action

The mechanism by which (E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes. The quinoline moiety is particularly important for its ability to intercalate with DNA, potentially disrupting cellular processes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinine and chloroquine, which also contain the quinoline moiety.

    Thiophene derivatives: Compounds such as thiophene-2-carboxaldehyde, which share the thiophene ring structure.

Uniqueness

(E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C27H25NO3S

Molecular Weight

443.6 g/mol

IUPAC Name

(E)-3-[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]-1-(5-propylthiophen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C27H25NO3S/c1-3-6-22-12-15-26(32-22)23(29)13-10-19-11-14-24(30-2)21(17-19)18-31-25-9-4-7-20-8-5-16-28-27(20)25/h4-5,7-17H,3,6,18H2,1-2H3/b13-10+

InChI Key

ZIOAYFAMYBHUHZ-JLHYYAGUSA-N

Isomeric SMILES

CCCC1=CC=C(S1)C(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=CC=CC4=C3N=CC=C4

Canonical SMILES

CCCC1=CC=C(S1)C(=O)C=CC2=CC(=C(C=C2)OC)COC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.